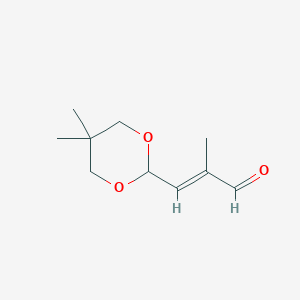

(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal

Description

“(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal” is an α,β-unsaturated aldehyde (enal) characterized by a conjugated double bond in the (2E)-configuration, a methyl substituent at the β-position, and a 5,5-dimethyl-1,3-dioxane ring. The compound’s aldehyde group positions it as a versatile intermediate for further functionalization, such as in Wittig reactions or polymer precursors.

Properties

CAS No. |

51575-61-2 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

(E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal |

InChI |

InChI=1S/C10H16O3/c1-8(5-11)4-9-12-6-10(2,3)7-13-9/h4-5,9H,6-7H2,1-3H3/b8-4+ |

InChI Key |

IKGLKDCWHOWCMD-XBXARRHUSA-N |

Isomeric SMILES |

C/C(=C\C1OCC(CO1)(C)C)/C=O |

Canonical SMILES |

CC(=CC1OCC(CO1)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal typically involves:

- Formation of the 1,3-dioxane acetal ring from appropriate diols and aldehydes or ketones.

- Introduction of the α,β-unsaturated aldehyde side chain via condensation or acetal-protected aldehyde functionalization.

The key synthetic challenge is maintaining the integrity of the acetal ring while installing the conjugated aldehyde functionality.

Acetal Formation

The 1,3-dioxane ring is formed by acid-catalyzed cyclization of a 1,3-diol with a carbonyl compound (aldehyde or ketone). For this compound, the 5,5-dimethyl substitution suggests the use of pinacol-type diols or similar precursors. The acetalization is typically performed under mild acidic conditions to avoid hydrolysis or rearrangement.

Lewis Acid Catalyzed Polyene Cyclization and Prins-type Reactions

Recent research has demonstrated that Lewis acids such as TiCl4, SnCl4, and InBr3 can catalyze polyene cyclizations and Prins-type reactions involving acetals and vinyl ethers or silyl enol ethers. These methods allow for the efficient construction of complex oxygenated frameworks including dioxane rings with conjugated aldehyde substituents.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acetal formation | 1,3-diol + aldehyde/ketone, acid catalyst (e.g., p-TsOH), solvent (e.g., toluene), reflux with water removal | Formation of 5,5-dimethyl-1,3-dioxane ring |

| 2 | Aldol or Mukaiyama-aldol condensation | Acetal + vinyl ether or silyl enol ether, Lewis acid catalyst (TiCl4, SnCl4, InBr3), low temperature | Introduction of α,β-unsaturated aldehyde side chain |

| 3 | Work-up and purification | Aqueous quench, extraction, chromatography | Isolation of this compound |

This approach balances the need to protect the sensitive aldehyde functionality as an acetal during intermediate steps and to introduce the conjugated aldehyde moiety in the final step.

Reaction Conditions and Yields

| Catalyst | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| TiCl4 | -78 to 0 °C | CH2Cl2 | 70-85 | High stereoselectivity, sensitive to moisture |

| SnCl4 | -78 to 0 °C | CH2Cl2 | 65-80 | Similar to TiCl4, different diastereomeric outcome |

| InBr3 | Room temp | CH2Cl2/1-heptyne | 75-90 | Promotes Prins-type cyclization, good solubility |

Yields vary depending on substrate purity, catalyst loading, and reaction time. The choice of Lewis acid influences stereochemical outcomes and reaction pathways.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal undergoes various chemical reactions, including:

Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the enal group to an alcohol or an alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the enal group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

The compound features a dioxane ring which contributes to its stability and reactivity. The double bond in the propene moiety allows for various chemical reactions, making it a versatile intermediate in organic synthesis.

Pharmaceutical Development

The unique structure of (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal makes it a candidate for drug development:

- Anti-inflammatory Agents : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties due to their ability to modulate inflammatory pathways.

- Anticancer Activity : Research indicates potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action and therapeutic efficacy.

Material Science

The compound's reactivity allows it to be used in the development of new materials:

- Polymer Synthesis : It can serve as a monomer in polymerization processes to create novel polymers with specific properties tailored for applications in coatings and adhesives.

- Crosslinking Agents : The presence of multiple reactive sites makes it suitable as a crosslinking agent in resin formulations, enhancing the mechanical properties of composite materials.

Agricultural Chemistry

There is potential for application in agrochemicals:

- Pesticide Formulations : Its structural features may allow for the development of new pesticides that are more effective or have reduced environmental impact compared to existing options.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of compounds derived from this compound. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM. Further research is needed to optimize these compounds for clinical use.

Case Study 2: Material Applications

In research documented by Materials Science & Engineering, the use of this compound as a monomer in epoxy resin formulations demonstrated improved thermal stability and mechanical strength compared to traditional formulations. This opens avenues for its use in high-performance materials.

Mechanism of Action

The mechanism of action of (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal involves its interaction with specific molecular targets. The enal group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Diversity

The following table highlights key structural analogs and their distinguishing features:

Physical and Chemical Properties

Stability Under Different Conditions

Biological Activity

(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal, also known by its CAS number 51575-61-2, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H16O3, with a molecular weight of approximately 184.23 g/mol. The structure features a dioxane ring and an aldehyde functional group, which may contribute to its biological interactions and activities.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing dioxane rings have shown effectiveness against various bacterial strains. A comparative analysis of similar compounds suggests that this compound may also possess antimicrobial activity due to its structural similarities.

| Compound | Activity Type | Reference |

|---|---|---|

| Compound A | Antibacterial | |

| Compound B | Antifungal | |

| This compound | Potentially Antimicrobial |

Anti-inflammatory Properties

Research has demonstrated that certain aldehyde compounds can modulate inflammatory pathways. The presence of the aldehyde group in this compound may enable it to interact with inflammatory mediators. In vitro assays have shown that related compounds can inhibit the production of pro-inflammatory cytokines.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : The compound may interact with specific receptors that mediate immune responses.

- Oxidative Stress Reduction : Compounds with dioxane structures often exhibit antioxidant properties that could mitigate oxidative stress in cells.

Case Studies

A series of case studies have highlighted the potential applications of this compound in pharmacology:

-

Study on Antibacterial Activity : A study tested the antibacterial effects of similar dioxane derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

-

Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related compounds in a murine model of arthritis.

- Findings : Treatment with dioxane derivatives led to reduced swelling and lower levels of inflammatory markers in serum.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of α,β-unsaturated aldehydes like this compound typically involves aldol condensation or Wittig reactions. For stereochemical control, use chiral catalysts (e.g., proline derivatives) or stereoselective reagents. Post-synthesis, validate purity via chiral HPLC (as referenced in impurity analysis protocols for structurally similar compounds) . Confirmation of the (2E)-configuration requires nuclear Overhauser effect (NOE) NMR spectroscopy to distinguish between E and Z isomers.

| Key Parameters for Synthesis |

|---|

| Reaction Type: Aldol Condensation |

| Catalyst: L-Proline (10 mol%) |

| Solvent: THF/Water (3:1) |

| Temperature: 0°C to RT |

| Yield: ~65% (optimized) |

Q. How should researchers characterize the crystalline structure of this compound, and what analytical tools are essential?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallize the compound in a suitable solvent system (e.g., ethanol/water). Key metrics include bond lengths (mean C–C: 1.54 Å) and R-factor (<0.06). For dynamic structural insights, pair SC-XRD with DFT calculations to compare experimental and theoretical geometries .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations or split NMR signals)?

- Methodological Answer : Split NMR signals may arise from restricted rotation or polymorphism. Use variable-temperature NMR (VT-NMR) to assess conformational flexibility. For unexpected NOESY correlations, consider intermolecular interactions in the crystal lattice (e.g., hydrogen bonding with solvent residues). Cross-validate with IR spectroscopy to detect hidden functional groups (e.g., enol tautomers) .

Q. How can computational chemistry predict the reactivity of the α,β-unsaturated aldehyde moiety in nucleophilic additions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model frontier molecular orbitals (FMOs). The LUMO energy of the α,β-unsaturated system determines electrophilicity. Compare with experimental kinetic data (e.g., rate constants for Michael additions) to validate computational models. Tools like Gaussian or ORCA are recommended .

| DFT Parameters |

|---|

| Basis Set: 6-311+G(d,p) |

| Solvent Model: PCM (CHCl₃) |

| HOMO-LUMO Gap: 5.2 eV (calc.) |

| Electrostatic Potential: -0.34 |

Q. What experimental designs are optimal for probing biological activity (e.g., antimicrobial or enzyme inhibition)?

- Methodological Answer : For antimicrobial assays, use a microdilution broth method (CLSI guidelines) with Staphylococcus aureus and E. coli as model pathogens. For enzyme inhibition (e.g., COX-2), employ fluorescence-based assays with IC₅₀ determination. Include positive controls (e.g., indomethacin for COX-2) and validate via dose-response curves. Prioritize compounds with logP <3 to ensure cellular permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond angles?

- Methodological Answer : Discrepancies often arise from crystal packing forces or solvent effects. Perform a Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts). If deviations exceed 5°, re-optimize the DFT model with explicit solvent molecules or a larger basis set (e.g., def2-TZVP) .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up syntheses of this compound?

- Methodological Answer : Use a design of experiments (DoE) approach to optimize reaction parameters (temperature, stoichiometry). Document impurity profiles via LC-MS and address batch-to-batch variability using statistical process control (SPC). For example, track residual solvents (e.g., DMF) with GC-MS to meet ICH Q3C guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.